5-Chloro-2-hydroxy-3-nitrophenyl benzoate
Overview
Description
5-Chloro-2-hydroxy-3-nitrophenyl benzoate is an aromatic ester compound with the molecular formula C13H8ClNO5 It is characterized by the presence of a chloro, hydroxy, and nitro group on the phenyl ring, which is esterified with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate typically involves the esterification of 5-chloro-2-hydroxy-3-nitrophenol with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-3-nitrophenyl benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-chloro-2-hydroxy-3-nitrophenol and benzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon or platinum oxide in the presence of hydrogen gas.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Reduction: 5-Chloro-2-hydroxy-3-aminophenyl benzoate.
Ester Hydrolysis: 5-Chloro-2-hydroxy-3-nitrophenol and benzoic acid.
Scientific Research Applications
5-Chloro-2-hydroxy-3-nitrophenyl benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to undergo nucleophilic substitution and reduction reactions, which can modify its structure and enhance its interaction with biological molecules. The presence of the chloro, hydroxy, and nitro groups allows it to form hydrogen bonds and electrostatic interactions with target proteins, thereby influencing their function.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-3-nitrophenol: Shares the same phenyl ring substitution pattern but lacks the esterified benzoic acid.
2-Hydroxy-3-nitrophenyl benzoate: Similar structure but without the chloro group.
5-Chloro-2-hydroxybenzoic acid: Contains the chloro and hydroxy groups but lacks the nitro group and ester linkage.
Uniqueness
5-Chloro-2-hydroxy-3-nitrophenyl benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ester linkage differentiates it from other similar compounds, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Properties
IUPAC Name |
(5-chloro-2-hydroxy-3-nitrophenyl) benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO5/c14-9-6-10(15(18)19)12(16)11(7-9)20-13(17)8-4-2-1-3-5-8/h1-7,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUOAENDVOLANZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.